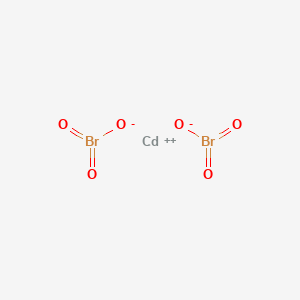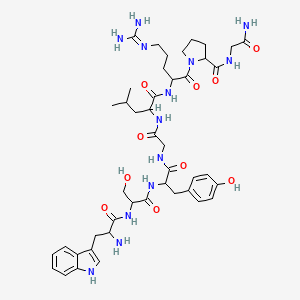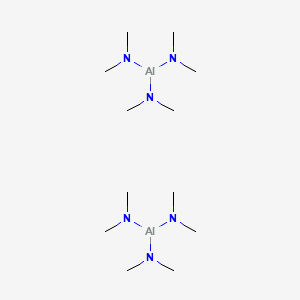
Fast Red Violet LB Salt
Vue d'ensemble
Description
Fast Red Violet LB Salt, also known as 4′-amino-2′-chloro-5′-methylbenzanilide, is a lipophilic amine with an aromatic system of moderate size and a hydrophilic diazonium cation . The diazonium salt is available commercially as a zinc chloride double salt . It comprises ≥90% dye content .
Synthesis Analysis
Fast Red Violet LB Salt is suitable for quantitating alkaline phosphatase through histochemical, hematological, histological, and flow cytometric methods . It has been used to study the role of TNF-α during fracture healing . It has also been used for the detection of tartrate-resistant acid phosphatase (TRAP) in tissue sections .Molecular Structure Analysis
The linear formula of Fast Red Violet LB Salt is C14H11Cl2N3O · ½ZnCl2 . Its molecular weight is 376.31 .Chemical Reactions Analysis
Fast Red Violet LB Salt has been used for the detection of tartrate-resistant acid phosphatase (TRAP) in tissue sections .Physical And Chemical Properties Analysis
Fast Red Violet LB Salt is a powder with a dye content of ≥90% . It is soluble in water at a concentration of 1 mg/mL . The storage temperature is room temperature .Applications De Recherche Scientifique
Enzymatic Assays and Biochemical Studies
- Serum Glutamic-Oxalacetic Transaminase Assay : Fast Red Violet LB Salt has been utilized as an inexpensive dye in the determination of enzymatically generated oxalacetic acid, indicating its potential for cost-effective and efficient biochemical assays (Lombarts & Peters, 1971).
- Histochemical Demonstration for N-Acetyl-β-Hexosaminidase : A modification of Hayashi's technique using Fast Red Violet LB Salt for β-hexosaminidase activity demonstrated its effectiveness in histochemical methods. This suggests its utility in detailed tissue analysis and enzyme localization studies (Katayama, Kobatake, & Shida, 1976).
- Non-Specific Esterases Study : Fast Red Violet LB Salt, in combination with naphthol AS-D acetate, has been employed to biochemically study non-specific esterases, showcasing its applicability in enzyme kinetics and function research (James & Smith, 2005).
Potential Applications in Energy Generation
- Reverse Electrodialysis (RED) : While direct references to Fast Red Violet LB Salt in the context of RED are limited, research on the use of salt gradients for energy generation through RED highlights the potential for investigating various salts, including Fast Red Violet LB Salt, for enhancing RED efficiency and performance. Studies on the effects of different aqueous solutions of salts and salt mixtures in RED systems for closed-loop applications provide insights into optimizing energy generation from salinity gradients (Micari et al., 2018).
Safety And Hazards
Fast Red Violet LB Salt is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Met. Corr. 1, Skin Irrit. 2, STOT SE 3 . It is suspected of causing cancer . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding generation of dust, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-benzamido-5-chloro-2-methylbenzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARKXLKWFKNUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585155 | |
| Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fast Red Violet LB Salt | |
CAS RN |
32348-81-5 | |
| Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fast Red Violet LB Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)


